molecular formula C21H22BrN3O2S B2373008 2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-03-0

2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No. B2373008
CAS RN: 901241-03-0
M. Wt: 460.39
InChI Key: DCUGRAXJYFXCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C21H22BrN3O2S and its molecular weight is 460.39. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Analysis

The compound's metabolic pathways have been a focal point in research. For instance, high-resolution liquid chromatography has been employed to analyze the metabolism of acetaminophen, revealing the presence of various metabolites in urine, highlighting the compound's metabolic complexity and the significance of analytical methods in understanding its behavior in biological systems (Mrochek et al., 1974).

Carcinogenicity and Toxicity Studies

The compound's structural analogs have been synthesized and evaluated for potential carcinogenicity. For instance, thiophene analogs of carcinogens have been examined, indicating their potential carcinogenicity, but questioning their capability to cause tumors in vivo. Such studies are crucial for understanding the compound's safety profile and its potential impact on health (Ashby et al., 1978).

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of similar compounds, where the plasma levels and urinary excretion rates have been measured after oral dosing, highlighting the significance of understanding the pharmacokinetics of such compounds for therapeutic applications (Krause, 1981).

Imaging in Cancer Studies

Moreover, the compound's analogs have been used in cancer research, particularly in imaging hypoxia in tumors, suggesting its potential in enhancing the targeting of antihypoxia therapies. This highlights the compound's applicability in diagnostic and therapeutic strategies in oncology (Komar et al., 2008).

Environmental Considerations

The compound's environmental impact has also been studied, particularly in the context of water treatment and soil degradation, emphasizing the need to understand and mitigate its environmental footprint (De Guzman et al., 2005).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-6-3-2-4-7-15)24-20(25-21)16-8-10-17(22)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUGRAXJYFXCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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